molecular formula C12H10BrNO3 B11836235 Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11836235
M. Wt: 296.12 g/mol
InChI Key: BZLDTHPGNIDABD-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves the bromination of an isoquinoline precursor followed by esterification. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, followed by the reaction with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of isoquinoline compounds possess antibacterial activity against various strains of bacteria. In vitro assays indicate that this compound can inhibit the growth of both gram-positive and gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16

The mechanism of action may involve inhibition of enzymes critical for bacterial cell wall synthesis or metabolic pathways .

Medicinal Chemistry Applications

The compound is being explored for its potential in drug development due to its structural similarities with other bioactive isoquinolines. It serves as an intermediate in synthesizing various pharmacologically active compounds. Some notable applications include:

  • Analgesics : Compounds derived from isoquinolines have shown potential as pain relievers.
  • Anticancer Agents : Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Neurological Disorders : Isoquinoline derivatives are also studied for their neuroprotective effects .

Case Studies

Recent research highlights the utility of this compound in specific case studies:

  • Antimicrobial Activity Study : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains, confirming its potential as an antimicrobial agent with varying MIC values.
  • Pharmacological Screening : Several derivatives were synthesized and tested for their ability to act as enzyme inhibitors in biochemical pathways related to disease mechanisms, demonstrating promising results in modulating specific targets .
  • Drug Development : Ongoing research focuses on modifying the compound's structure to improve its pharmacokinetic properties and enhance its therapeutic efficacy in treating diseases such as cancer and infections .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
  • Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids

Uniqueness

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. These features contribute to its distinct reactivity and potential biological activities .

Biological Activity

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound belonging to the isoquinoline family, notable for its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C13_{13}H10_{10}BrNO3_{3}
  • Molecular Weight : Approximately 296.12 g/mol
  • Functional Groups : Includes a bromine atom at the 7-position and a carboxylate group at the 4-position, which significantly influences its reactivity and biological properties .

Biological Activities

This compound exhibits several biological activities, particularly as an inhibitor of various enzymes and potential therapeutic applications:

  • Anticancer Properties : Studies indicate that isoquinoline derivatives can inhibit topoisomerase I, an essential enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • PARP Inhibition : Related compounds have demonstrated inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. For instance, derivatives of isoquinolone-4-carboxylic acids have been shown to inhibit PARP1 with IC50_{50} values in the nanomolar range .
  • Antimicrobial Activity : Isoquinoline derivatives are also noted for their antimicrobial properties, making them candidates for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:

  • Ammonia-Ugi Reaction : This method allows for the efficient synthesis of highly substituted isoquinolone derivatives .
  • Friedel-Crafts Cyclization : Utilized to form complex cyclic structures that include the dihydroisoquinoline core .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarityBiological Activity
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylateBromine at position 60.98Anticancer
Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylateBromine at position 80.97Antimicrobial
Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylateMethyl group at position 60.92Enzyme inhibition

The positioning of functional groups in ethyl 7-bromo derivative enhances its selectivity towards biological targets compared to other isoquinolines .

Case Studies

Recent studies have highlighted the potential of ethyl 7-bromo derivatives in drug development:

  • A study demonstrated that derivatives exhibited significant PARP inhibition with IC50_{50} values significantly lower than existing drugs like Olaparib, suggesting enhanced efficacy and selectivity .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 7-bromo-1-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-14-11(15)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15)

InChI Key

BZLDTHPGNIDABD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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